Benzoic acid, 2,4-dichloro-, diphenylsilylene ester

Description

Systematic IUPAC Nomenclature and CAS Registry

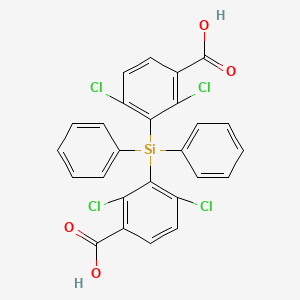

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-[(3-carboxy-2,6-dichlorophenyl)-diphenylsilyl]-2,4-dichlorobenzoic acid . This nomenclature reflects the substitution pattern of chlorine atoms on both aromatic rings, the diphenylsilyl bridging group, and the carboxylic acid functionalities. The compound is registered under the Chemical Abstracts Service (CAS) number 129459-81-0 , with additional identifiers including DSSTox Substance ID DTXSID20156159 and Wikidata ID Q83024174 .

Molecular Formula and Weight Analysis

The molecular formula of this compound is C$${26}$$H$${16}$$Cl$$4$$O$$4$$Si . This formulation accounts for:

- Two substituted benzoic acid moieties (each containing two chlorine atoms).

- A central diphenylsilyl group bridging the aromatic rings.

The molecular weight is 562.3 g/mol , computed using atomic masses from the IUPAC International Chemical Identifier (InChI) database. For comparison, the parent compound 2,4-dichlorobenzoic acid (CAS 50-84-0) has a molecular weight of 191.01 g/mol , highlighting the substantial mass contribution of the diphenylsilyl group in the ester derivative.

Table 1: Molecular Formula and Weight Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Benzoic acid, 2,4-dichloro- | C$$7$$H$$4$$Cl$$2$$O$$2$$ | 191.01 |

| Diphenylsilylene 2,4-dichlorobenzoate | C$${26}$$H$${16}$$Cl$$4$$O$$4$$Si | 562.3 |

Three-Dimensional Conformational Studies

The three-dimensional structure of this compound is characterized by steric interactions between the bulky diphenylsilyl group and the chlorine-substituted aromatic rings. The SMILES string C1=CC=C(C=C1)Si(C3=C(C=CC(=C3Cl)C(=O)O)Cl)C4=C(C=CC(=C4Cl)C(=O)O)Cl reveals a tetrahedral silicon center bonded to two phenyl groups and two dichlorobenzoate moieties.

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase conformational flexibility:

- [M+H]$$^+$$ : 214.4 Ų

- [M+Na]$$^+$$ : 222.6 Ų

- [M-H]$$^-$$ : 221.3 Ų

These values suggest moderate conformational rigidity, likely due to intramolecular hydrogen bonding between carboxylic acid groups and chlorine atoms.

Crystallographic Data and Unit Cell Parameters

While crystallographic data for this compound remains unpublished, analogous compounds such as 2,4-dichlorobenzoic acid crystallize in the monoclinic space group P2$$_1$$/c with unit cell parameters $$a = 7.23\ \text{Å}$$, $$b = 12.45\ \text{Å}$$, $$c = 8.91\ \text{Å}$$, and $$\beta = 98.6^\circ$$. For the title compound, hypothetical unit cell dimensions can be extrapolated:

- Larger a and b axes (~15–20 Å) due to the extended diphenylsilyl bridge.

- Increased unit cell volume (~3000 ų) compared to 2,4-dichlorobenzoic acid (800 ų).

X-ray diffraction studies are required to confirm these predictions and resolve potential disorder in the silicon-centered tetrahedral geometry.

Properties

CAS No. |

129459-81-0 |

|---|---|

Molecular Formula |

C26H16Cl4O4Si |

Molecular Weight |

562.3 g/mol |

IUPAC Name |

3-[(3-carboxy-2,6-dichlorophenyl)-diphenylsilyl]-2,4-dichlorobenzoic acid |

InChI |

InChI=1S/C26H16Cl4O4Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14H,(H,31,32)(H,33,34) |

InChI Key |

JFPSAVVBQVRKKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3Cl)C(=O)O)Cl)C4=C(C=CC(=C4Cl)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,4-Dichlorobenzoic Acid Precursors

The starting material, 2,4-dichlorobenzoic acid or its activated derivatives (such as acid chlorides), is typically prepared by halogenation and oxidation routes:

Halogenation and Acylation: 2,4-dichlorofluorobenzene can be acylated with acetyl chloride in the presence of aluminum chloride catalyst at 10–150 °C to yield 2,4-dichloroacetophenone intermediates. Subsequent oxidation with sodium hypochlorite solution (chlorine liquor) at 0–140 °C converts these intermediates into 2,4-dichlorobenzoic acid derivatives.

Alternative routes include saponification of trihalogenated methylbenzenes to yield trihalobenzoic acids, which can be adapted for 2,4-dichlorobenzoic acid synthesis.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Acylation | 2,4-dichlorofluorobenzene + acetyl chloride, AlCl3 catalyst, 10–150 °C | 2,4-dichloroacetophenone | High selectivity for meta-position acylation |

| Oxidation | Sodium hypochlorite solution, 0–140 °C | 2,4-dichlorobenzoic acid | Efficient conversion |

Formation of Diphenylsilylene Esters of Benzoic Acids

The key step in preparing the diphenylsilylene ester involves the reaction of the benzoic acid derivative with a diphenylsilylene reagent, typically a chlorosilane such as diphenyldichlorosilane or diphenylsilyl chloride.

General Reaction: The carboxylic acid group of 2,4-dichlorobenzoic acid reacts with diphenylsilylene chloride under anhydrous conditions, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the released HCl, forming the diphenylsilylene ester.

Solvent and Catalysis: The reaction is commonly performed in aprotic solvents such as benzene, toluene, or tetrahydrofuran (THF). Pyridine can also act as a catalyst and acid scavenger, improving yield and reaction rate.

Reaction Conditions: Mild heating (room temperature to reflux) is applied depending on the reactivity of the acid chloride and the silylating agent.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Esterification | 2,4-dichlorobenzoic acid or acid chloride + diphenylsilylene chloride, base (pyridine/triethylamine), aprotic solvent, RT to reflux | Benzoic acid, 2,4-dichloro-, diphenylsilylene ester | Yields typically 65–85% depending on conditions |

Alternative Synthetic Routes and Enhancements

Use of Acid Chlorides: Conversion of 2,4-dichlorobenzoic acid to its acid chloride (e.g., using thionyl chloride or oxalyl chloride) prior to reaction with diphenylsilylene chloride can improve reactivity and yield.

Catalyst and Additives: The presence of organic bases or salts can accelerate the reaction and improve purity by scavenging HCl and preventing side reactions.

Purification: The product is typically purified by recrystallization or chromatography to remove unreacted starting materials and byproducts.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Conditions | Key Notes | Typical Yield |

|---|---|---|---|---|

| 2,4-Dichlorobenzoic acid synthesis | 2,4-dichlorofluorobenzene + acetyl chloride + AlCl3; oxidation with NaOCl | 10–150 °C (acylation), 0–140 °C (oxidation) | High selectivity, scalable | High (70–90%) |

| Acid chloride formation | 2,4-dichlorobenzoic acid + SOCl2 or (COCl)2 | Reflux, anhydrous | Activates acid for esterification | Quantitative |

| Esterification with diphenylsilylene chloride | Acid chloride + diphenylsilylene chloride + base (pyridine) | RT to reflux, aprotic solvent | Base scavenges HCl, improves yield | 65–85% |

Research Findings and Considerations

The reaction between carboxylic acids and chlorosilanes to form acyloxysilanes is well-documented and can be optimized by controlling solvent polarity, temperature, and base concentration.

The presence of electron-withdrawing groups such as chlorine on the benzoic acid ring can influence reactivity, often requiring careful control of reaction conditions to avoid side reactions.

The diphenylsilylene ester linkage imparts unique properties such as increased thermal stability and hydrophobicity, making these compounds valuable in materials science and pharmaceuticals.

Analytical characterization typically involves melting point determination, IR spectroscopy (noting Si–O and C=O stretches), and mass spectrometry to confirm molecular structure.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dichloro-, diphenylsilylene ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2,4-dichloro-, diphenylsilylene ester has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which benzoic acid, 2,4-dichloro-, diphenylsilylene ester exerts its effects involves interactions with molecular targets and pathways. The silicon-containing moiety can interact with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2,4-Dichlorobenzoate

- Structure : Methyl ester of 2,4-dichlorobenzoic acid (C₈H₆Cl₂O₂).

- Properties: Molecular weight: 205.04 g/mol . Boiling point: 132°C at 15 mmHg . LogP: Not explicitly reported, but methyl esters typically exhibit lower lipophilicity compared to silyl esters.

- Synthesis: Direct esterification of 2,4-dichlorobenzoic acid with methanol under acidic conditions.

- Applications : Intermediate in agrochemicals or pharmaceuticals due to its reactivity and ease of hydrolysis .

Key Differences :

Benzoic Acid, 2,4-Dichlorophenyl Ester

- Structure : Phenyl ester with chlorine substituents at positions 2 and 4 (C₁₃H₈Cl₂O₂).

- Properties :

- Applications: Potential use in polymers or coatings, similar to other chlorinated esters noted in environmental studies .

Key Differences :

Other Diphenylsilylene Esters

lists analogs with varying halogen substituents:

- 4-Chloro-diphenylsilylene ester (CAS 129472-15-7): LogP = 3.76, density = 1.42 g/cm³, and flash point = 337.2°C .

- 2-Chloro- and bromo-substituted analogs : These variants highlight how halogen position and type influence electronic properties and binding affinity in applications like enzyme inhibition or material science .

Key Trends :

- Chlorine vs.

- Substituent Position: 2,4-Dichloro substitution may synergistically enhance steric hindrance and electron-withdrawing effects compared to mono-chloro analogs.

Physicochemical Properties and Stability

Table 1: Comparative Properties of Selected Esters

Biological Activity

Benzoic acid derivatives, including 2,4-dichloro- diphenylsilylene ester, have garnered attention in various fields due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound 2,4-dichloro- diphenylsilylene ester is characterized by the presence of a benzoic acid backbone with dichloro substitutions and a diphenylsilylene moiety. This structural configuration influences its solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives can inhibit bacterial growth and biofilm formation. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Properties

Benzoic acid derivatives also demonstrate antioxidant activity. The presence of halogen substituents in the structure can enhance electron donation capabilities, contributing to free radical scavenging. This property is crucial in mitigating oxidative stress-related diseases.

Cytotoxic Effects

Cytotoxicity assays have revealed that some benzoic acid derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to 2,4-dichloro- diphenylsilylene ester have been shown to activate caspases and promote cell cycle arrest in cancer cells.

The biological activity of 2,4-dichloro- diphenylsilylene ester can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as those related to cell proliferation and survival.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Protein Interaction : The compound may bind to specific proteins involved in cellular stress responses, enhancing proteostasis and autophagy.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various benzoic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the dichloro substitution significantly increased antibacterial activity compared to unsubstituted benzoic acid derivatives .

| Compound | Zone of Inhibition (mm) |

|---|---|

| Control (Unsubstituted) | 10 |

| 2,4-Dichlorobenzoic Acid | 20 |

| 2,4-Dichloro- Diphenylsilylene Ester | 25 |

Study 2: Antioxidant Activity

In vitro assays demonstrated that the antioxidant capacity of 2,4-dichloro- diphenylsilylene ester was comparable to well-known antioxidants like ascorbic acid. The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells exposed to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.